molecular formula C20H23ClN2O3S B2702917 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide CAS No. 946326-22-3

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide

Cat. No. B2702917
CAS RN: 946326-22-3
M. Wt: 406.93
InChI Key: JMWBTNZDCNMRLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H23ClN2O3S and its molecular weight is 406.93. The purity is usually 95%.
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Scientific Research Applications

Novel Catalytic Applications

Introduction of a novel nanosized N-sulfonated Brönsted acidic catalyst demonstrated efficiency in promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research highlights the potential of related sulfonamide compounds in catalyzing organic reactions, offering pathways to synthesize valuable chemical derivatives with high yield and reusability of the catalyst (Goli-Jolodar, Shirini, & Seddighi, 2016).

Methane Generation from CO2

A study on methane generation from CO2 using a molecular rhenium catalyst suggests the relevance of quinolinyl and related structures in the development of homogeneous catalysts for carbon dioxide reduction. This research provides insights into the atomic-level tunability of molecular structures for catalyzing challenging reactions, such as converting CO2 to valuable products like methane (Nganga et al., 2021).

Inhibition of Methionine Aminopeptidase

Quinolinyl sulfonamides were identified as potent inhibitors of methionine aminopeptidase (MetAP), indicating the potential therapeutic and biochemical research applications of similar sulfonamide compounds. This study highlights the importance of understanding the interaction between sulfonamide structures and enzymatic active sites (Huang et al., 2006).

Antimicrobial Applications

Research into the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives showcases the potential of sulfonamide compounds in developing antimicrobial agents. This suggests the broad utility of sulfonamide-based structures in addressing microbial resistance and developing new antibacterial strategies (Fadda, El-Mekawy, & AbdelAal, 2016).

Photoelectron Study of Sulfenic Acids

A photoelectron study of sulfenic acids derived from related sulfonamide compounds provides insights into their electronic structure and thermal stability. Such studies contribute to a deeper understanding of the chemical properties and reactivity of sulfenic acids, with implications for organic synthesis and the development of new chemical reactions (Lacombe et al., 1996).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-2-3-12-23-19-10-9-18(13-16(19)6-11-20(23)24)22-27(25,26)14-15-4-7-17(21)8-5-15/h4-5,7-10,13,22H,2-3,6,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWBTNZDCNMRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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